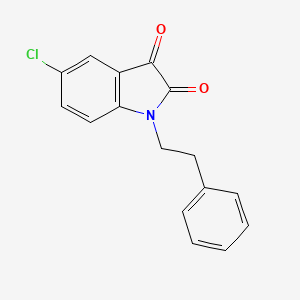

5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione

Übersicht

Beschreibung

Indole-2,3-dione derivatives are of significant interest in chemical research due to their diverse biological activities and applications in material science. Compounds within this family, such as 5-chloroindole-2,3-dione derivatives, are investigated for their potential in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of indole-2,3-dione derivatives typically involves cyclization reactions, halogenation, and substitutions. For instance, derivatives of 5-chloro-1H-indole-2,3-dione have been synthesized through reactions involving halogenated mono channels, benzyl chloride, and methyl iodide under phase transfer catalysis conditions, showcasing a method to introduce diverse functional groups onto the indole scaffold (Tribak et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A study explored the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives. These derivatives, including variants of 5-chloro-1H-indole-2,3-dione, were evaluated for antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited significant inhibitory activity, highlighting the potential of 5-chloro-1H-indole-2,3-dione derivatives in tuberculosis treatment (Karalı et al., 2007).

Synthesis and Reactivity for Drug Synthesis

The synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione were described in a study. This research focused on creating derivatives of 5-Chloroisatin for use as starting materials in synthesizing heterocyclic compounds and drugs, showcasing its utility in pharmaceutical development (Tribak et al., 2017).

Antioxidant and Anticancer Potential

A study on new spiroindolinones bearing 5-chlorobenzothiazole moiety investigated derivatives of 5-chloro-1H-indole-2,3-dione for their antioxidant properties and anticancer activity. The study found that most compounds exhibited potent scavenging activities and showed significant growth inhibitions against certain cancer cell lines, indicating the potential of these derivatives in cancer treatment (Ermut et al., 2014).

Corrosion Inhibition

Another application of 5-chloro-1H-indole-2,3-dione derivatives was found in corrosion inhibition. A study on the corrosion inhibition of mild steel in hydrochloric acid solution using derivatives of 5-Chloroisatin demonstrated their efficacy in protecting metal surfaces, underscoring their potential in industrial applications (Tribak et al., 2020).

Antibacterial and Antifungal Activity

Continuing from the previous section:

Antibacterial and Antifungal Activity

Research has been conducted on the antibacterial and antifungal properties of various 5-chloro-1H-indole-2,3-dione derivatives. For instance, a study on the antimicrobial and antiviral activity of spiroindolinones bearing a benzothiazole moiety, including 5-chloro derivatives, demonstrated significant activity against specific bacterial and fungal strains. This suggests a potential role for these compounds in developing new antimicrobial agents (Akdemir & Ermut, 2013).

Coordination Chemistry and Biological Activity

In the field of coordination chemistry, 5-chloro-1H-indole-2,3-dione derivatives have been utilized in the synthesis of various metal complexes. These complexes have shown notable biological activities. For example, a study focused on the antibacterial and antifungal properties of Schiff base complexes derived from 5-chloro-1H-indole-2,3-dione. The metal chelates exhibited enhanced biological activity compared to their uncomplexed ligand forms, indicating their potential in medicinal chemistry (Khalid et al., 2020).

Allosteric Modulation of Cannabinoid Receptors

The compound 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione and its derivatives have also been explored in the context of allosteric modulation of cannabinoid receptors. A study optimized the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1), indicating potential applications in neuropharmacology and drug development (Khurana et al., 2014).

Eigenschaften

IUPAC Name |

5-chloro-1-(2-phenylethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVZSSKWPJEOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249140 | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356075-69-9 | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356075-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

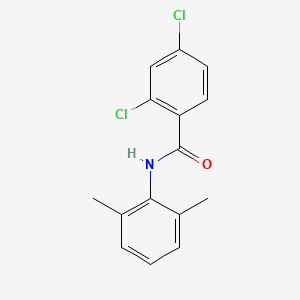

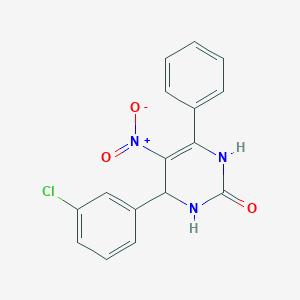

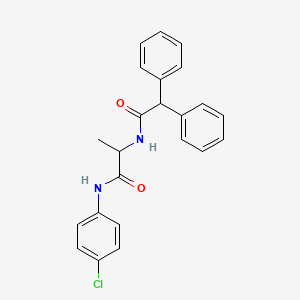

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4024108.png)

![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)

![ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4024127.png)

![4-nitro-2-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenol](/img/structure/B4024139.png)

![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)

![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)

![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4024184.png)

![1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B4024189.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4024195.png)

![4,4-dimethyl-3-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4024209.png)